molecular formula C7H5F3N4 B2887670 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1785367-92-1

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2887670
CAS No.: 1785367-92-1
M. Wt: 202.14
InChI Key: RGINGPJYASZKIZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7th position and an amine group at the 2nd position

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity and leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased potency in biological assays compared to similar compounds without the trifluoromethyl group .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGINGPJYASZKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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